The compound 2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(furan-2-yl)methyl]benzamide is a complex organic molecule notable for its potential applications in medicinal chemistry, particularly as an inhibitor of Factor XIa. This compound features a unique structural arrangement that includes a chloro group, a thiazolidinone moiety, and a furan substituent.
This compound is primarily detailed in patent literature, specifically in the context of its use as a pharmaceutical agent targeting coagulation pathways. The patent WO2015164308A1 outlines its synthesis and potential therapeutic applications, emphasizing its role in developing anticoagulant therapies .
The compound falls under the category of benzamides, which are derivatives of benzoic acid where an amine group is substituted on the benzene ring. It also features elements characteristic of thiazolidinones, which are five-membered heterocycles containing sulfur and nitrogen.
The synthesis of 2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(furan-2-yl)methyl]benzamide involves several key steps:
The reaction conditions often include refluxing in organic solvents like dichloromethane or dimethylformamide to ensure complete reaction and purification steps such as recrystallization or chromatography to isolate the final product.
The molecular structure of 2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(furan-2-yl)methyl]benzamide can be represented by its chemical formula:
Key structural features include:
The compound can participate in various chemical reactions typical for amides and heterocycles:
These reactions are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess conversion rates and product purity.
The mechanism by which 2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(furan-2-yl)methyl]benzamide exerts its effects is primarily through inhibition of Factor XIa in the coagulation cascade. By preventing Factor XIa from activating Factor IX, it effectively reduces thrombin generation and fibrin formation.
Studies indicate that compounds with similar structures exhibit significant anticoagulant activity, making this compound a candidate for further pharmacological evaluation.
The physical properties of this compound include:
Relevant chemical properties include:
The primary applications of 2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(furan-2-yl)methyl]benzamide lie within medicinal chemistry:
CAS No.: 120066-54-8
CAS No.: 4678-45-9
CAS No.: 102-94-3